molecular formula C8H18Cl2N4O B2370080 {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride CAS No. 1609407-91-1

{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride

Cat. No.: B2370080
CAS No.: 1609407-91-1
M. Wt: 257.16
InChI Key: GKMWCJJPZVLNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced via an alkylation reaction using 3-methoxypropyl halides.

    Formation of the Final Compound: The final compound is obtained by reacting the intermediate with ethylamine under controlled conditions, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without additional functional groups.

    3-Methoxypropylamine: A simple amine with a methoxypropyl group.

    Ethylamine: A basic amine structure.

Uniqueness

{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is unique due to the combination of the triazole ring and the methoxypropyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O.2ClH/c1-7(9)8-11-10-6-12(8)4-3-5-13-2;;/h6-7H,3-5,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMWCJJPZVLNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1CCCOC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.